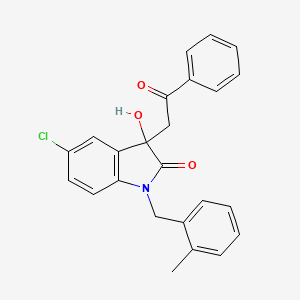![molecular formula C24H23BrN4O4S B11617556 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B11617556.png)
4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Bromine Atom: Bromination of the quinoxaline core can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the brominated quinoxaline with a sulfonyl chloride in the presence of a base, such as triethylamine.
Coupling with the Amino Group: The final step involves coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
Oxidation: Products with oxidized methoxy groups, potentially forming quinones.
Reduction: Reduced forms of the quinoxaline or sulfonamide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The sulfonamide group is particularly relevant for targeting enzymes like carbonic anhydrase.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. The quinoxaline core is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
作用机制
The mechanism of action of 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-bromo-N-(2-quinoxalinyl)benzenesulfonamide: Lacks the dimethoxyphenyl group, making it less versatile in biological applications.
N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
4-chloro-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the bromine atom, the quinoxaline core, and the sulfonamide group in 4-bromo-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide makes it a unique compound with a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry highlight its versatility and importance in scientific research.
属性
分子式 |
C24H23BrN4O4S |
|---|---|
分子量 |
543.4 g/mol |
IUPAC 名称 |
4-bromo-N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H23BrN4O4S/c1-32-21-12-7-16(15-22(21)33-2)13-14-26-23-24(28-20-6-4-3-5-19(20)27-23)29-34(30,31)18-10-8-17(25)9-11-18/h3-12,15H,13-14H2,1-2H3,(H,26,27)(H,28,29) |
InChI 键 |
GCYFFCMGQFBTCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11617473.png)
![5-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11617474.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11617482.png)
![ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate](/img/structure/B11617489.png)
![5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11617496.png)
methanethione](/img/structure/B11617503.png)
![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11617514.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617525.png)
![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617534.png)
![ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11617538.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11617546.png)
![(5Z)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B11617570.png)
![3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11617571.png)
